molecular formula C11H17BO4S2 B13703427 5-(Methylsulfonyl)thiophene-3-boronic Acid Pinacol Ester

5-(Methylsulfonyl)thiophene-3-boronic Acid Pinacol Ester

Cat. No.: B13703427
M. Wt: 288.2 g/mol
InChI Key: LZAWIDBGNGFIEK-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)thiophene-3-boronic Acid Pinacol Ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)thiophene-3-boronic Acid Pinacol Ester typically involves the reaction of 5-(Methylsulfonyl)thiophene with a boronic acid derivative in the presence of a catalyst. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate. The process is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)thiophene-3-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)thiophene-3-boronic Acid Pinacol Ester in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfonyl)thiophene-3-boronic Acid Pinacol Ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its methylsulfonyl group enhances its stability and reactivity in Suzuki–Miyaura coupling compared to other boronic esters .

Properties

Molecular Formula

C11H17BO4S2

Molecular Weight

288.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(5-methylsulfonylthiophen-3-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C11H17BO4S2/c1-10(2)11(3,4)16-12(15-10)8-6-9(17-7-8)18(5,13)14/h6-7H,1-5H3

InChI Key

LZAWIDBGNGFIEK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)S(=O)(=O)C

Origin of Product

United States

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